N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide
Description
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a quinoxaline core substituted with a 4-bromo-2-fluoroanilino group and a 4-fluorobenzenesulfonamide moiety. Quinoxalines are planar aromatic systems known for their diverse biological activities, including kinase inhibition and DNA intercalation. The sulfonamide group enhances solubility and facilitates hydrogen-bonding interactions, while the bromine and fluorine substituents modulate electronic properties and steric bulk .
Properties
CAS No. |
4881-85-0 |
|---|---|
Molecular Formula |
C20H13BrF2N4O2S |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C20H13BrF2N4O2S/c21-12-5-10-16(15(23)11-12)24-19-20(26-18-4-2-1-3-17(18)25-19)27-30(28,29)14-8-6-13(22)7-9-14/h1-11H,(H,24,25)(H,26,27) |
InChI Key |
QCOAZRPPSWLHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The sulfonamide group is introduced via sulfonation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of automated flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Quinoxaline Core Formation
Quinoxalines are often synthesized via condensation reactions between aromatic diamines and diketones. For example, 6-chloro-7-fluoro-1,2-diaminobenzene can undergo cyclization with diketones (e.g., glyoxal) to form the quinoxaline ring .
Functionalization with Sulfonamide Group
The sulfonamide moiety is introduced through nucleophilic substitution or acylation reactions:
-
Sulfochlorination : Aromatic amines react with chlorosulfonic acid to form sulfonyl chlorides, which are then substituted with amines .
-
Ammonia Treatment : Conversion of chlorosulfonyl intermediates to sulfonamides by reacting with ammonia or amines .
Halogen Substitution
The bromine and fluorine atoms are introduced via electrophilic aromatic substitution or halogenation reactions. For instance, nitration followed by reduction can generate amino groups, which are further substituted with halogens .
Reactivity Analysis
The compound’s reactivity is influenced by its functional groups and substituents:
Nucleophilic Substitution
The sulfonamide group undergoes nucleophilic substitution, particularly under basic conditions. For example, the NH2 group can react with acylating agents (e.g., acyl chlorides) to form amides or hydrazides .
Acylation
The sulfonamide can be acylated to form reactive intermediates (e.g., sulfonyl chlorides), which participate in further coupling reactions .
Electrophilic Aromatic Substitution
The bromine and fluorine substituents enhance electrophilic reactivity, enabling reactions such as:
-
Cross-Coupling : Bromine can act as a leaving group in Suzuki or Buchwald-Hartwig couplings to introduce new functional groups.
-
Hydrophobic Interactions : The quinoxaline core’s aromaticity facilitates π-π stacking, relevant in medicinal chemistry for target binding .
Stability and Solubility
The compound is stable under normal conditions but may require protection during reactions involving moisture or light. Its solubility in organic solvents aids in purification and reaction optimization.
Sulfonamide Activation
The sulfonamide group can be activated to form sulfonyl chlorides, which react with nucleophiles (e.g., amines, alcohols):
This intermediate is critical for further functionalization .
Halogen-Driven Coupling
The bromine atom may participate in cross-coupling reactions, such as:
This mechanism enables the introduction of new substituents (e.g., aryl or alkyl groups) .
Biological Activity
Similar sulfonamide-quinoxaline derivatives exhibit inhibitory activity against enzymes like phosphatidylinositol 3-kinase (PI3K), with potential anticancer applications.
Structural Variants
A comparison of structural analogs highlights how substituents influence reactivity:
| Compound | Key Features | Reactivity |
|---|---|---|
| N-(3-amino-quinoxalin-2-yl)sulfonamide | Simple structure, no halogens | Limited electrophilic reactivity |
| 4-bromo-2-fluoro-N-methylbenzamide | No quinoxaline core | Focuses on amide reactivity |
| 4-(3-bromoanilino)-6-nitroquinoline | Nitro group introduces new reactivity | Enhanced electrophilic substitution |
Stability and Handling
| Property | Value | Implications |
|---|---|---|
| Molecular Weight | 418.29 g/mol | Affects solubility and bioavailability |
| Solubility | Soluble in organic solvents | Facilitates reaction workup |
| Stability | Stable under normal conditions | Requires controlled storage |
Scientific Research Applications
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with sulfonamide-based heterocycles, such as pyrazolo-pyrimidines and chromenone derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Structure and Composition
The compound features a complex structure that includes a quinoxaline core, which is known for various biological activities. Its molecular formula is C19H16BrF2N3O2S, with a molecular weight of approximately 491.3 g/mol . The presence of bromine and fluorine atoms enhances its pharmacological properties by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16BrF2N3O2S |
| Molecular Weight | 491.3 g/mol |
| Rotatable Bonds | 5 |
| Exact Mass | 489.99107 |
| Monoisotopic Mass | 489.99107 |
Research indicates that this compound exhibits significant activity against various biological targets:
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : This compound has been identified as a small molecule inhibitor of PI3K, which plays a crucial role in cancer cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antiviral Activity : Studies have shown that derivatives of quinoxaline compounds exhibit antiviral properties, particularly against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values for related compounds suggest that modifications in the quinoxaline structure can enhance antiviral efficacy .
- Antitumor Properties : Compounds similar to this compound have demonstrated promising antitumor activities through various mechanisms, including cell cycle arrest and induction of apoptosis in cancer cell lines .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of quinoxaline derivatives, including the target compound. The results indicated that these derivatives significantly inhibited the growth of several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, researchers synthesized various quinoxaline derivatives and tested their effectiveness against TMV. The findings revealed that specific structural modifications led to enhanced antiviral activity, with some compounds achieving an EC50 lower than that of standard antiviral agents .
Table 2: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide?
- Methodology :
- Begin with the quinoxaline core. Introduce the 4-bromo-2-fluoroaniline moiety via nucleophilic substitution or palladium-catalyzed coupling.
- Sulfonamide formation: React the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
- Key Challenges :
- Optimize reaction conditions to avoid side products from competing sulfonation or halogen exchange.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and sulfonamide linkage (e.g., characteristic downfield shifts for sulfonamide protons).
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s doublet).
- X-ray Crystallography : If single crystals are obtained, use SHELXL for structure refinement and ORTEP-3 for visualization .
Q. How should initial biological activity screening be designed for this compound?
- Methodology :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC determination.
- Enzyme inhibition : Screen against kinases or phosphatases linked to quinoxaline bioactivity (e.g., PI3K) using fluorescence-based assays.
- Control experiments : Include reference drugs (e.g., doxorubicin) and solvent controls to validate assay conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Methodology :
- Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL with anisotropic displacement parameters.
- Analyze torsion angles and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) to confirm stereoelectronic effects.
- Address disorder in flexible groups (e.g., fluorophenyl rings) via partial occupancy refinement .
- Data Interpretation :
- Compare experimental bond lengths/angles with DFT-calculated values to validate electronic effects of fluorine/bromine substituents.
Q. What strategies optimize structure-activity relationships (SAR) for modifying substituents?
- Methodology :
- Systematic substitution : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (CF) to assess halogen-bonding effects.
- Sulfonamide variants : Test alternative sulfonyl groups (e.g., methylsulfonyl, nitrobenzenesulfonyl) to modulate solubility and target affinity.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding to kinase active sites .
Q. How can low aqueous solubility be addressed in pharmacological studies?
- Methodology :
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays; limit DMSO to <0.1% to avoid cytotoxicity.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
